N-(3,5-dichlorophenyl)methanesulfonamide
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Overview
Description
N-(3,5-dichlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S It is characterized by the presence of a methanesulfonamide group attached to a 3,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)methanesulfonamide typically involves the reaction of 3,5-dichloroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-dichloroaniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation Reactions: The methanesulfonamide group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)ethanesulfonamide
- N-(3,5-dichlorophenyl)propanesulfonamide
- N-(3,5-dichlorophenyl)butanesulfonamide
Uniqueness
N-(3,5-dichlorophenyl)methanesulfonamide is unique due to its specific structural features, such as the methanesulfonamide group and the 3,5-dichlorophenyl ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H7Cl2NO2S |
---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |
InChI Key |
VLHMUTDVVYTQDE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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